molecular formula C11H7F2N5 B2359009 N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-67-9

N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2359009
CAS No.: 1021219-67-9
M. Wt: 247.209
InChI Key: ZQLBIQYFDNWVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,4-d]pyrimidin-4-amine is a type of pyrimidine, which is a key structural fragment of many antiviral agents . Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. They are involved in many biological processes and are part of the structure of several larger molecules, including certain vitamins and nucleotides in DNA and RNA.


Synthesis Analysis

The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. For example, pyrimidines can undergo reactions such as nucleophilic substitution, reduction, and ring-opening reactions .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidines, which include derivatives of N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, show excellent biological activities in medicine. These compounds have been synthesized and characterized through various methods including IR and NMR spectroscopy (Xu Li-feng, 2011).
  • Studies have also explored the synthesis of N‐alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluated their properties, such as inhibition of acetylcholinesterase and carbonic anhydrase (Busra O Aydin, D. Anil, & Yeliz Demir, 2021).

Biological Activities

  • Novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety have been synthesized, showing potential biological significance (Ju Liu et al., 2016).
  • Pyrazolo[3,4-d]pyrimidines have been identified as having adenosine receptor affinity, indicating their potential in pharmacological research (F. Harden, R. Quinn, & P. Scammells, 1991).
  • Research has shown that pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase, highlighting their potential in treating Mycobacterium tuberculosis (H. Sutherland et al., 2022).

Molecular Structure Studies

Antimicrobial Applications

  • Some pyrazolo[3,4-d]pyrimidin-4-amine derivatives have shown significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (A. Rahmouni et al., 2014).

Other Applications

  • The compound and its derivatives have been studied for their potential in various other fields, including as anti-cancer agents and in the development of new pharmacophores (Pawel M Lukasik et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many pyrimidine derivatives are used as therapeutic agents, where they interact with biological targets such as dihydrofolate reductase (DHFR), various kinases, and the biotin carboxylase .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrimidine derivatives may be hazardous due to their biological activity . Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information.

Future Directions

The future directions in the research and development of pyrimidine derivatives are vast. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are also being explored for their potential use in the development of new pesticides .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N5/c12-6-1-2-9(8(13)3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLBIQYFDNWVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC=NC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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